molecular formula C19H15N3S B2942218 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole CAS No. 138904-87-7

1-[Phenyl(phenylthio)methyl]-1H-benzotriazole

Cat. No.: B2942218
CAS No.: 138904-87-7
M. Wt: 317.41
InChI Key: FWMMIEVNWAGNMZ-UHFFFAOYSA-N
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Description

1-[Phenyl(phenylthio)methyl]-1H-benzotriazole is a chemical compound with the molecular formula C₁₃H₁₁N₃S and a molecular weight of 241.31 g/mol It is characterized by the presence of a benzotriazole ring substituted with a phenylthio group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole can be synthesized through a multi-step process involving the reaction of benzotriazole with phenylthiomethyl chloride in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding benzotriazole derivative.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzotriazole derivatives.

    Substitution: Various substituted benzotriazole compounds depending on the nucleophile used.

Scientific Research Applications

1-[Phenyl(phenylthio)methyl]-1H-benzotriazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological effects, making it a candidate for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzotriazole ring can also interact with aromatic residues in proteins, enhancing binding affinity and specificity. These interactions can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

    1-(Phenylmethyl)-1H-benzotriazole: Lacks the phenylthio group, resulting in different reactivity and biological activity.

    1-(Phenylthio)-1H-benzotriazole: Lacks the phenylmethyl group, affecting its chemical properties and applications.

    1-(Phenylsulfonyl)-1H-benzotriazole: Contains a sulfonyl group instead of a phenylthio group, leading to different oxidation states and reactivity.

Uniqueness: 1-[Phenyl(phenylthio)methyl]-1H-benzotriazole is unique due to the presence of both phenylthio and phenylmethyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

1-[phenyl(phenylsulfanyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-3-9-15(10-4-1)19(23-16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)20-21-22/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMMIEVNWAGNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(N2C3=CC=CC=C3N=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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